1-(Tert-butoxycarbonyl)-4-(cyclopropylmethyl)piperidine-4-carboxylic acid

説明

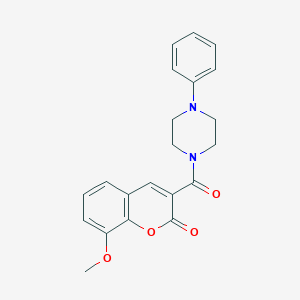

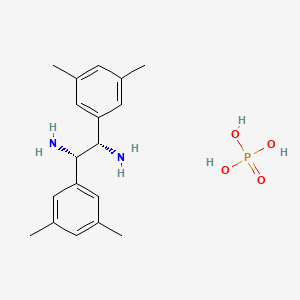

“1-(Tert-butoxycarbonyl)-4-(cyclopropylmethyl)piperidine-4-carboxylic acid” is a unique chemical compound. It is provided to early discovery researchers as part of a collection of unique chemicals . The empirical formula of this compound is C18H32N2O4 and it has a molecular weight of 340.46 .

Synthesis Analysis

Unfortunately, I could not find specific information on the synthesis of this compound. It’s worth noting that the buyer assumes responsibility to confirm product identity and/or purity .Molecular Structure Analysis

The SMILES string of this compound isO=C(OCC)C1CN(CCC1)C(CC2)CCN2C(OC(C)(C)C)=O . This provides a textual representation of the compound’s structure. Physical and Chemical Properties Analysis

This compound is a solid at room temperature . More detailed physical and chemical properties are not available in the current resources.科学的研究の応用

Asymmetric Synthesis

This compound plays a crucial role in the asymmetric synthesis of complex molecules. Research by Xue et al. (2002) demonstrated its utility in the asymmetric synthesis of trans-2,3-piperidinedicarboxylic acid and trans-3,4-piperidinedicarboxylic acid derivatives, starting from L-aspartic acid beta-tert-butyl ester. This process involves multiple steps, including tribenzylation, alkylation, hydroboration, and reductive amination, showcasing the compound's versatility in synthetic organic chemistry (Xue, He, Roderick, Corbett, & Decicco, 2002).

Synthesis of Dipeptides

Another significant application is in the synthesis of dipeptides. Didierjean et al. (2002) explored its use in creating a pipecolic acid-containing dipeptide, showcasing its role in peptide chemistry. The study highlights the compound's ability to adopt specific conformations conducive to peptide bonding, which is essential for the development of peptide-based therapeutics and biochemical tools (Didierjean, Boussard, & Aubry, 2002).

Antibacterial Agent Synthesis

Miyamoto et al. (1987) utilized this compound in the synthesis of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives, exhibiting antibacterial properties. This research underscores the compound's application in developing new antibacterial agents, contributing to the ongoing battle against bacterial resistance (Miyamoto, Egawa, Shibamori, & Matsuraoto, 1987).

Synthesis of Spirocyclic Compounds

Freund and Mederski (2000) reported on the synthesis of spiro[indole-3,4′-piperidin]-2-ones starting from 1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid. This work highlights the compound's role in constructing spirocyclic frameworks, which are prevalent in many biologically active molecules and pharmaceuticals (Freund & Mederski, 2000).

Safety and Hazards

特性

IUPAC Name |

4-(cyclopropylmethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO4/c1-14(2,3)20-13(19)16-8-6-15(7-9-16,12(17)18)10-11-4-5-11/h11H,4-10H2,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YATOYPVKSCZYBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CC2CC2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

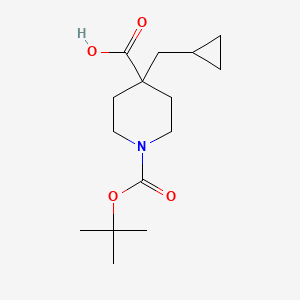

![3-Oxospiro[3.3]heptane-1-carboxylic acid](/img/structure/B2965777.png)

![4-[2-Di(propan-2-yloxy)phosphorylethyl]piperidine;hydrochloride](/img/structure/B2965786.png)

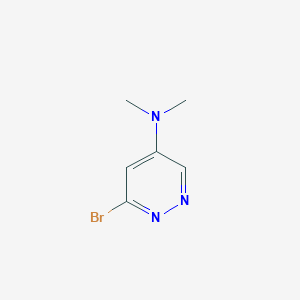

![3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2965791.png)

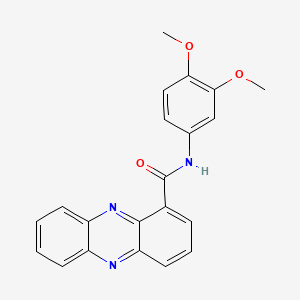

![2-Chloro-N-[[1-(2-cyanophenyl)piperidin-4-yl]methyl]propanamide](/img/structure/B2965793.png)